
Orantinib (TSU-68) in Unresectable
Hepatocellular Carcinoma: A Comparative

Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TSU-68

Cat. No.: B1215597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Orantinib (TSU-68) is an oral multi-kinase inhibitor that has been investigated for the treatment

of various solid tumors, most notably unresectable hepatocellular carcinoma (HCC). This guide

provides a comprehensive comparison of the clinical trial results for Orantinib with other

established first-line treatments for advanced HCC, supported by available experimental data

and methodologies.

Mechanism of Action
Orantinib is a receptor tyrosine kinase inhibitor that targets key pathways involved in tumor

angiogenesis and cell proliferation.[1] Its primary targets include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis,

the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in tumor growth, angiogenesis,

and metastasis.[1]

Fibroblast Growth Factor Receptor (FGFR): Plays a role in tumor cell proliferation, survival,

and migration.[1]

By inhibiting these pathways, Orantinib aims to suppress tumor growth and progression.
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Orantinib's inhibitory action on key signaling pathways.

Clinical Trial Data for Orantinib
Clinical development of Orantinib in HCC has included Phase I/II and a pivotal Phase III trial.

Phase I/II Study (NCT00784290)
A Phase I/II study was conducted to evaluate the safety and efficacy of Orantinib in patients

with advanced HCC.[2] The Phase II portion of the study established a dose of 200 mg twice

daily.[2]

Efficacy Results:

Endpoint Result

Complete Response (CR) 2.9% (1 patient)

Partial Response (PR) 5.7% (2 patients)

Stable Disease (SD) 42.8% (15 patients)

Median Time to Progression 2.1 months

Median Overall Survival 13.1 months
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Safety Profile:

Common adverse events included hypoalbuminemia, diarrhea, anorexia, abdominal pain,

malaise, edema, and elevated AST/ALT levels.[2]

Phase III ORIENTAL Trial (NCT01465464)
The ORIENTAL trial was a randomized, double-blind, placebo-controlled Phase III study

evaluating Orantinib in combination with transcatheter arterial chemoembolization (cTACE) for

unresectable HCC.[3] However, the trial was terminated early due to futility, as Orantinib

combined with cTACE did not show an improvement in overall survival compared to placebo.[3]

Comparative Analysis with Standard First-Line
Therapies
Due to the early termination of the ORIENTAL trial, there is no direct head-to-head comparative

data from a completed Phase III trial for Orantinib against the current standards of care,

sorafenib and lenvatinib. The following tables present data from key clinical trials of these

agents to provide a comparative perspective.

Efficacy Comparison in First-Line Treatment of
Advanced HCC

Drug (Trial)
Median Overall
Survival (OS)

Median
Progression-Free
Survival (PFS)

Objective
Response Rate
(ORR)

Orantinib (Phase I/II) 13.1 months 2.1 months 8.6% (CR+PR)

Sorafenib (SHARP

Trial)
10.7 months 5.5 months 2%

Lenvatinib (REFLECT

Trial)
13.6 months 7.4 months 24.1%

Placebo (SHARP

Trial)
7.9 months 2.8 months 1%
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Note: Data for Orantinib is from a single-arm Phase I/II study and should be interpreted with

caution when comparing to Phase III trial data.

Safety and Tolerability Comparison
The following table summarizes common grade 3/4 adverse events observed in clinical trials

for Orantinib, Sorafenib, and Lenvatinib.

Adverse Event
Orantinib (Phase
I/II)

Sorafenib (SHARP
Trial)

Lenvatinib
(REFLECT Trial)

Hand-foot skin

reaction
Not specified 8% 3%

Diarrhea Not specified 8% 4%

Hypertension Not specified 2% 23%

Fatigue Not specified 4% 7%

Thrombocytopenia Not specified 1% 5%

Increased AST/ALT
Common, grade not

specified
Not specified 5% / 6%
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A simplified workflow for a clinical trial of Orantinib in HCC.

Inclusion Criteria (Phase I/II, NCT00784290): Patients with unresectable or metastatic HCC

who had not responded to or were not candidates for surgery, radiofrequency ablation, or

transarterial chemoembolization.[2]

Dosage and Administration (Phase II): Orantinib was administered orally at a dose of 200 mg

twice daily.[2]

Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in

Solid Tumors (RECIST).

Safety Assessment: Adverse events were graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion
The initial Phase I/II clinical data for Orantinib in advanced hepatocellular carcinoma showed

some preliminary efficacy signals.[2] However, the subsequent Phase III ORIENTAL trial, which

evaluated Orantinib in combination with cTACE, was terminated early for futility, as it failed to

demonstrate an improvement in overall survival.[3] In comparison to the established first-line

treatments for advanced HCC, sorafenib and lenvatinib, the available data for Orantinib does

not support its superiority. The landscape of HCC treatment continues to evolve, with newer

immunotherapies and combination regimens demonstrating significant survival benefits. Future

research may explore Orantinib in different patient populations or in combination with other

agents, but based on current evidence, it has not secured a place in the standard treatment

paradigm for unresectable HCC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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